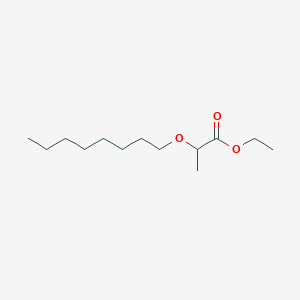
Ethyl 2-octyloxypropionate
Cat. No. B8381590
M. Wt: 230.34 g/mol
InChI Key: PPLOGCPWGXPBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05143643
Procedure details


98 g of ethyl lactate, 380 g of octyl iodide and 245 g of silver oxide were stirred at 60° C. for 16 hours. After removal of the insoluble matter by filtration, the mixture was distilled in vacuo to obtain 77 g of ethyl 2-octyloxypropionate as a fraction of 110°-130° C./3 mmHg.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:9](I)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>[Ag]=O>[CH2:9]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
380 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)I
|
|
Name
|
|
|
Quantity
|
245 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the insoluble matter
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture was distilled in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC(C(=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 77 g | |
| YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
